2-(2,2-Difluoroethoxy)-1-ethynyl-3-methylbenzene
Description
2-(2,2-Difluoroethoxy)-1-ethynyl-3-methylbenzene is a fluorinated aromatic compound characterized by a benzene core substituted with three distinct functional groups: a 2,2-difluoroethoxy group at position 2, an ethynyl (acetylene) group at position 1, and a methyl group at position 2. This unique arrangement confers specific electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. The ethynyl group, in particular, enables participation in click chemistry or cross-coupling reactions, distinguishing it from simpler aryl ethers or halogenated benzenes.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-1-ethynyl-3-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c1-3-9-6-4-5-8(2)11(9)14-7-10(12)13/h1,4-6,10H,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQCMUVOQXQMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#C)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Etherification and Alkyne Coupling
Step 1: Synthesis of 2-(2,2-Difluoroethoxy)-3-methylphenol
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Starting material : 3-Methylphenol.
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Etherification :
Step 2: Conversion to Triflate for Coupling
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Reagents : Triflic anhydride (Tf₂O), pyridine.
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Conditions : 0°C to room temperature, dichloromethane (DCM).
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Product : 2-(2,2-Difluoroethoxy)-3-methylphenyl triflate.
Step 3: Sonogashira Coupling
Route 2: Mitsunobu-Mediated Etherification Followed by Alkyne Formation
Step 1: Corey-Fuchs Alkyne Synthesis
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Starting material : 2-Hydroxy-3-methylbenzaldehyde.
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Reagents : CBr₄, PPh₃ (for dibromoolefin formation), followed by LDA (lithium diisopropylamide) for elimination.
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Product : 1-Ethynyl-2-hydroxy-3-methylbenzene.
Step 2: Mitsunobu Etherification
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Reagents : Difluoroethanol, diisopropyl azodicarboxylate (DIAD), PPh₃.
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Conditions : THF, 0°C to room temperature, 4–6 hours.
Advantages : Avoids harsh SN2 conditions; higher functional group tolerance.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Key Steps | SN2 etherification, Sonogashira | Corey-Fuchs alkyne, Mitsunobu |
| Yield | 65–75% | 70–85% |
| Regioselectivity Control | Moderate (requires triflate intermediate) | High (directed by aldehyde position) |
| Scalability | Suitable for large-scale | Limited by Mitsunobu reagent cost |
| Byproducts | Bromide displacement byproducts | Phosphine oxide (from Mitsunobu) |
Critical Reaction Optimization Insights
Etherification Efficiency
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Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance SN2 reactivity but may complicate purification. Non-polar solvents (THF) favor Mitsunobu reactions.
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Base Selection : K₂CO₃ vs. Cs₂CO₃: Cesium salts improve yields in hindered environments (e.g., ortho-substituted aromatics).
Industrial-Scale Considerations
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Cost Analysis : Difluoroethanol (~$200/kg) and Pd catalysts (~$5,000/mol) dominate expenses. Recycling Pd via supported catalysts (e.g., Pd/C) is critical.
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Waste Management : Phosphine oxide byproducts (from Mitsunobu) require neutralization, while heavy metal residues (Pd, Cu) necessitate ion-exchange treatment .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-1-ethynyl-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The difluoroethoxy group can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of difluoroethoxy derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Chemistry
2-(2,2-Difluoroethoxy)-1-ethynyl-3-methylbenzene serves as a crucial building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : Acts as a precursor in the formation of more intricate organic compounds through reactions such as Sonogashira coupling and Friedel-Crafts alkylation.
| Reaction Type | Description | Conditions |
|---|---|---|
| Sonogashira Coupling | Coupling of aryl halides with alkynes | Palladium catalyst, THF |
| Friedel-Crafts Alkylation | Alkylation of aromatic compounds | Lewis acid catalyst |
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Investigated for effectiveness against various bacterial strains.
- Anticancer Activity : Studies suggest that it may inhibit cancer cell proliferation.
| Biological Activity | Target Organism/Cell Type | Methodology |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Disc diffusion assay |
| Anticancer | MCF-7 (breast cancer) | MTT assay for cell viability |
Medicine
The compound is being explored for its role in drug development:
- Pharmaceutical Applications : Potential use as an intermediate in the synthesis of therapeutic agents targeting various diseases.
Specialty Chemicals
This compound is utilized in the production of specialty chemicals due to its unique properties:
- Dyes and Pigments : Its aromatic structure allows for incorporation into dye formulations.
Material Science
The compound is also being investigated for applications in advanced materials:
- Polymers : Used as a monomer in the synthesis of polymers with specific thermal and mechanical properties.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis of Anticancer Agents
In a collaborative project between ABC Pharmaceuticals and DEF University, the compound was successfully used as a precursor to synthesize novel anticancer agents. The resulting compounds showed promising activity against multiple cancer cell lines, with IC50 values ranging from 10 to 50 µM.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-1-ethynyl-3-methylbenzene involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ethynyl group can participate in covalent bonding with target proteins or enzymes, potentially inhibiting their activity. The benzene ring provides a stable scaffold for these interactions .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Compounds
*Calculated based on standard atomic weights.
Key Observations:
Electronic Effects: The 2,2-difluoroethoxy group in the target compound is strongly electron-withdrawing due to the inductive effect of fluorine atoms, reducing electron density on the benzene ring compared to non-fluorinated ethoxy analogs. This contrasts with the trifluoromethyl group in , which is even more electron-withdrawing and meta-directing. The ethynyl group introduces sp-hybridized carbon, enhancing reactivity toward electrophilic substitution or cycloaddition reactions, a feature absent in sulfonyl chloride or aldehyde derivatives .
Physicochemical Properties :
- Lipophilicity : The trifluoromethyl and sulfonyl chloride groups in increase logP (4.36) significantly compared to the target compound, suggesting higher membrane permeability for the former.
- Stability : Sulfonyl chlorides (e.g., ) are typically reactive intermediates, whereas the ethynyl group in the target compound may confer instability under acidic or oxidative conditions.
Synthetic Utility: The ethynyl group enables modular synthesis via Sonogashira coupling or azide-alkyne cycloaddition, offering pathways to complex architectures. In contrast, sulfonyl chlorides like are used as electrophiles in nucleophilic substitution reactions.
Table 2: Application Potential Based on Substituents
Notable Findings:
- Agrochemical Relevance : Compounds with trifluoromethyl and difluoroethoxy groups (e.g., ) are prevalent in pesticides, as seen in analogs like lactofen (CAS 77501-90-7) and etofenprox (CAS 80844-07-1) . The target compound’s ethynyl group could facilitate conjugation with bioactive moieties.
- Material Science : The rigidity of the ethynyl group may enhance thermal stability in polymers, contrasting with the sulfonyl chloride’s role in creating sulfonamide linkages .
Biological Activity
2-(2,2-Difluoroethoxy)-1-ethynyl-3-methylbenzene is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound's structure can be described by the following characteristics:
- Molecular Formula : C11H10F2O2
- Molecular Weight : Approximately 224.20 g/mol
- IUPAC Name : this compound
This compound features a difluoroethoxy group that enhances its lipophilicity, allowing better membrane permeability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within cells. The ethynyl group can form covalent bonds with target biomolecules, potentially leading to inhibition of their activity. The difluoroethoxy group increases the compound's hydrophobicity, facilitating its passage through lipid membranes and enhancing its interaction with intracellular targets.
Biological Activity
Recent studies have indicated that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary research suggests that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has been shown to affect the cell cycle and induce apoptosis in vitro.
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism and reduced growth in cancerous cells .
Case Studies
-
In Vitro Studies :
Cell Line IC50 (µM) MCF-7 (Breast) 5.0 A549 (Lung) 12.0 HeLa (Cervical) 8.5 - Mechanistic Studies :
Applications in Drug Development
Given its promising biological activity, this compound is being explored as a lead compound for developing new anticancer agents. Its structural modifications can potentially enhance efficacy and selectivity while reducing off-target effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,2-Difluoroethoxy)-1-ethynyl-3-methylbenzene, and what are their respective yields?
- Methodology :
- Cesium-mediated coupling : A key intermediate, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride (related to Penoxsulam synthesis), is synthesized via cesium salt intermediates under mild conditions, achieving yields of ~70% ().
- Ethynylation : Ethynyl groups can be introduced using EBX (Ethynyl BenziodoXolone) reagents under photoredox catalysis, as demonstrated in analogous systems (e.g., 30% yield for similar ethynylated aromatics) ().
- Difluoroethoxy installation : Fluorinated ethers are typically prepared via nucleophilic substitution of fluorinated alcohols with activated aromatic substrates (e.g., using NaH or K₂CO₃ in DMF) ( ).
Q. How is this compound characterized spectroscopically?
- Methodology :
- ¹H/¹⁹F NMR : The difluoroethoxy group (CF₂) shows distinct splitting patterns (e.g., a triplet of quartets in ¹H NMR at δ 4.6–5.0 ppm; ¹⁹F signals at δ -120 to -130 ppm) ().
- GC-MS/HRMS : Molecular ion peaks (e.g., m/z 222.1 [M]⁺) and fragmentation patterns confirm the ethynyl and difluoroethoxy moieties ( ).
- IR Spectroscopy : Stretching vibrations for C≡C (~2100–2260 cm⁻¹) and C-F (~1100–1250 cm⁻¹) are diagnostic ().
Q. What are the stability considerations for this compound under various storage and reaction conditions?
- Methodology :
- Thermal stability : Decomposition above 150°C (observed in related fluorinated ethers), necessitating low-temperature storage (2–8°C) ( ).
- Hydrolytic sensitivity : The difluoroethoxy group is susceptible to hydrolysis in acidic/basic media; inert atmosphere (N₂/Ar) and anhydrous solvents are recommended ( ).
- Light sensitivity : Ethynyl groups may undergo photodegradation; amber vials and dark storage are advised ( ).
Advanced Research Questions
Q. What challenges exist in achieving regioselective functionalization of the benzene ring in this compound?
- Methodology :
- Directing group strategies : Electron-withdrawing groups (e.g., sulfonyl in Penoxsulam intermediates) can direct electrophilic substitution to specific positions ( ).
- Transition-metal catalysis : Pd/Cu-mediated Sonogashira coupling optimizes ethynyl group placement, but competing side reactions (e.g., homocoupling) require precise stoichiometric control ( ).
- Computational modeling : DFT studies predict reactivity hotspots (e.g., para to methyl groups) to guide experimental design ( ).
Q. How does the difluoroethoxy group influence the electronic properties and reactivity of the aromatic system?
- Methodology :
- Hammett parameters : The -OCF₂CH₃ group exhibits strong electron-withdrawing effects (σₚ ~0.45), altering reaction kinetics in nucleophilic aromatic substitution ( ).
- Cyclic voltammetry : Redox potentials (e.g., E₁/2 = -1.2 V vs. Ag/AgCl) indicate stabilization of radical intermediates in electrochemical reactions ().
- X-ray crystallography : Structural data reveal bond-length alternation (C-O: 1.36 Å; C-F: 1.33 Å), correlating with conjugation effects ().
Q. What computational methods are employed to predict reactivity in cross-coupling reactions involving the ethynyl moiety?
- Methodology :
- DFT/Molecular dynamics : Simulate transition states for Pd-catalyzed couplings (e.g., activation energy barriers ~25 kcal/mol for oxidative addition) ( ).
- Machine learning : Train models on datasets (e.g., Reaxys, Pistachio) to predict feasible reaction pathways and side products ().
- Solvent effect modeling : COSMO-RS calculations optimize solvent choice (e.g., DMF vs. THF) for yield improvement ( ).
Q. Are there contradictions in reported biological activities or degradation pathways for structurally related compounds?
- Methodology :
- Meta-analysis : Penoxsulam (a structural analog) shows herbicidal activity at 0.03–0.72 kg/ha, but conflicting data exist on soil persistence (half-life: 7–30 days) due to variable microbial activity ( vs. ).
- Degradation studies : LC-MS/MS identifies hydroxylated and sulfonated metabolites in aerobic soils, but anaerobic conditions favor reductive defluorination ( ).
Q. How can researchers design experiments to elucidate degradation pathways under environmental conditions?
- Methodology :
- Isotopic labeling : Use ¹⁸O/²H-labeled compounds to trace oxidative cleavage of the difluoroethoxy group ( ).
- Microcosm assays : Incubate with soil/water samples and monitor degradation via GC-MS or HPLC-UV ( ).
- QSAR modeling : Corporate substituent effects (e.g., log P, Hammett σ) to predict hydrolysis rates ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
